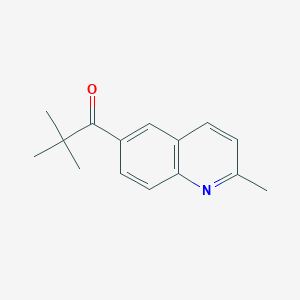

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

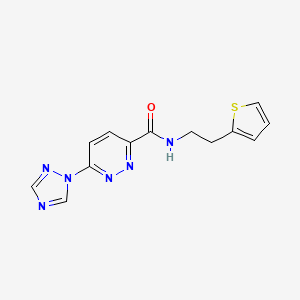

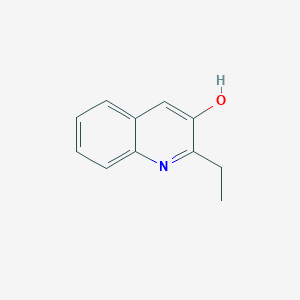

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one , also known by its chemical formula C15H17NO , is a synthetic organic compound. It falls within the class of ketones and features a quinoline ring system. The compound’s IUPAC name reflects its structural arrangement: 2,2-dimethyl-1-(2-methylquinolin-6-yl)propan-1-one .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one consists of a quinoline moiety fused with a propanone group. The quinoline ring provides aromaticity, while the ketone group contributes to its reactivity. The SMILES notation for this compound is: CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C(C)(C) .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Ethylene Oligomerization

This compound has been used in the synthesis of N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylaminonickel complexes, which have shown good activities toward ethylene oligomerization . The gem-dimethyl substituents have been found to positively influence the efficiency of these complexes .

Synthesis of Schiff Bases

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one has been used in the Schiff base condensation with anilines to prepare a series of N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines . These Schiff bases are important intermediates in organic synthesis and have a wide range of applications.

Catalysts in Petrochemical Industry

The compound has been used in the synthesis of nickel complexes that serve as precatalysts in ethylene reactivity, symbolizing a milestone of late-transition metal catalytic systems . These nickel complexes have revived nickel chemistry in the petrochemical industry, especially in the Shell Higher Olefin Process (SHOP) using a nickel catalyst .

Synthesis of NF-κB Inhibitors

Quinolin-2-yl derivatives, similar to 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one, have been used in the synthesis of N-(tetrahydroquinolin-1-yl) amide compounds, which can act as NF-κB inhibitors . These inhibitors could be useful in anticancer drug research .

Retinoid Nuclear Modulators

Quinolin-2-yl derivatives have also been used in the synthesis of retinoid nuclear modulators . These modulators are important agents for the treatment of metabolic and immunological diseases .

Anti-inflammatory Agents

Compounds similar to 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one have been used in the synthesis of lipopolysaccharide (LPS)-induced inflammatory mediators . These mediators might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Propiedades

IUPAC Name |

2,2-dimethyl-1-(2-methylquinolin-6-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-5-6-11-9-12(7-8-13(11)16-10)14(17)15(2,3)4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEBUXHJRJLFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2494968.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)

![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)